ETHYL 4-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)BENZOATE

Physicochemical profiling Lipophilicity Drug-likeness

Ethyl 4-(1,2,3-benzothiadiazole-5-amido)benzoate (CAS 891022-37-0) is a synthetic heterocyclic compound combining a 1,2,3-benzothiadiazole core with a para-substituted ethyl benzoate via a 5-carboxamide linker. The 1,2,3-benzothiadiazole isomer is distinct from the more common 2,1,3-benzothiadiazole scaffold, exhibiting lower nucleophilicity and different electronic distribution, which translates into differentiated biological target engagement and reactivity profiles.

Molecular Formula C16H13N3O3S
Molecular Weight 327.36
CAS No. 891022-37-0
Cat. No. B2403028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)BENZOATE
CAS891022-37-0
Molecular FormulaC16H13N3O3S
Molecular Weight327.36
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)SN=N3
InChIInChI=1S/C16H13N3O3S/c1-2-22-16(21)10-3-6-12(7-4-10)17-15(20)11-5-8-14-13(9-11)18-19-23-14/h3-9H,2H2,1H3,(H,17,20)
InChIKeyMAHJEGICTIRXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(1,2,3-Benzothiadiazole-5-Amido)Benzoate (CAS 891022-37-0): Procurement-Relevant Chemistry and Pharmacophore Overview


Ethyl 4-(1,2,3-benzothiadiazole-5-amido)benzoate (CAS 891022-37-0) is a synthetic heterocyclic compound combining a 1,2,3-benzothiadiazole core with a para-substituted ethyl benzoate via a 5-carboxamide linker . The 1,2,3-benzothiadiazole isomer is distinct from the more common 2,1,3-benzothiadiazole scaffold, exhibiting lower nucleophilicity and different electronic distribution, which translates into differentiated biological target engagement and reactivity profiles . The compound is catalogued as a screening compound by ChemDiv (ID D003-0036), with a molecular formula of C₁₆H₁₃N₃O₃S, molecular weight 327.36 g/mol, and is supplied at ≥95% purity for research use .

I
1,2,3-Benzothiadiazole regioisomer core with distinct electronic profile
II
5-Carboxamide linker positions the scaffold for mammalian receptor/kinase studies
III
Research-use screening compound; library-grade QC and catalog availability

Why Generic Substitution Fails for Ethyl 4-(1,2,3-Benzothiadiazole-5-Amido)Benzoate: Structural Specificity Driving Selection Decisions


Simple in-class substitution of 1,2,3-benzothiadiazole carboxamide benzoates fails because three structural variables simultaneously govern pharmacological and physicochemical behavior: (i) the regioisomeric identity of the benzothiadiazole ring (1,2,3- vs. 2,1,3-), which alters electron density, nucleophilicity, and target binding ; (ii) the position of the carboxamide on the benzothiadiazole (5- vs. 7-), which determines biological pathway engagement, as exemplified by the plant activator acibenzolar-S-methyl acting at the 7-position while 5-substituted derivatives exhibit distinct kinase and receptor-modulating profiles [1][2]; and (iii) the identity of the ester (ethyl vs. methyl), which impacts lipophilicity, metabolic stability, and passive membrane permeability. A user selecting a methyl ester analog or a 2,1,3-benzothiadiazole congener cannot assume equivalent biological performance without direct comparative data.

Regioisomer 1,2,3- vs 2,1,3-benzothiadiazole cores shift electronic properties and target space; direct substitution may alter engagement profiles.
Substitution 5-carboxamide directs toward mammalian pathways; 7-substituted analogs (e.g., BTH) engage plant defense pathways — not interchangeable for mammalian screens.
Ester Ethyl vs. methyl ester impacts metabolic stability and lipophilicity; assuming equivalent exposure or permeability may lead to inconsistent assay results.

Quantitative Differentiation Evidence for Ethyl 4-(1,2,3-Benzothiadiazole-5-Amido)Benzoate (CAS 891022-37-0) vs. Closest Analogs


LogP and LogD Comparison: Ethyl 4-(1,2,3-Benzothiadiazole-5-Amido)Benzoate vs. N-(4-Methylphenyl)-1,2,3-Benzothiadiazole-5-Carboxamide (D003-1007)

The target compound (D003-0036) exhibits a calculated logP of 3.5276 and logD (pH 7.4) of 3.5237, compared to the close analog N-(4-methylphenyl)-1,2,3-benzothiadiazole-5-carboxamide (D003-1007), which has a logP of 3.3496 and logD of 3.3495. This ΔlogP of +0.178 and ΔlogD of +0.174 indicates the ethyl benzoate moiety confers measurably higher lipophilicity than a simple 4-methylphenyl amide . The target compound's polar surface area (PSA) of 65.665 Ų is also substantially larger than the comparator's 44.911 Ų (ΔPSA = +20.754 Ų), reflecting the additional ester carbonyl and ether oxygen atoms that contribute to hydrogen bond acceptor capacity.

Lipophilicity vs. D003-1007
Head-to-head
Target: logP 3.53, logD 3.52, PSA 65.7 Ų. Comparator (D003-1007): logP 3.35, logD 3.35, PSA 44.9 Ų. ΔlogP +0.18, ΔPSA +20.8 Ų.
Measurably higher lipophilicity and polar surface area; may influence membrane partitioning and hydrogen-bond acceptor capacity.
Computed values; experimental validation recommended for permeability models.
Physicochemical profiling Lipophilicity Drug-likeness

Regioisomeric Selectivity: 1,2,3-Benzothiadiazole vs. 2,1,3-Benzothiadiazole Reactivity and Biological Target Space

The 1,2,3-benzothiadiazole isomer is structurally and electronically distinct from the 2,1,3-isomer. 1,2,3-Benzothiadiazole exhibits lower nucleophilicity and reduced reactivity toward electrophilic substitution compared to 2,1,3-benzothiadiazole, which is the most common electron-accepting building block in organic electronics and photovoltaics . In biological systems, 1,2,3-benzothiadiazoles have been reported as insecticide synergists that inhibit microsomal oxidases, whereas 2,1,3-benzothiadiazole derivatives are more frequently employed as bioisosteres for benzodioxole in drug design [1]. This regioisomeric distinction means that compounds built on a 1,2,3-benzothiadiazole core (including the target compound) occupy a different biological target space than those on the 2,1,3-core, and cannot be interchanged without altering target engagement profiles.

1,2,3- vs 2,1,3-Isomer
Class-level
1,2,3-isomer: lower nucleophilicity, reported insecticide synergist and AMPA receptor modulation space. 2,1,3-isomer: stronger electron acceptor; common in organic electronics and as benzodioxole bioisostere.
Regioisomeric identity predetermines target class addressability; scaffold swap may redirect biological profiling.
Class-level inference from separate literature; no direct paired reactivity study.
Regioisomerism Medicinal chemistry Target selectivity

Substitution Position Differentiation: 5-Carboxamide vs. 7-Carbothioate (Acibenzolar-S-Methyl) Pharmacological Pathway Divergence

Acibenzolar-S-methyl (BTH; S-methyl benzo[1,2,3]thiadiazole-7-carbothioate) is the prototypical 1,2,3-benzothiadiazole plant activator that induces systemic acquired resistance (SAR) via the salicylic acid pathway [1]. In contrast, 5-position carboxamide derivatives on the same 1,2,3-benzothiadiazole core have been explored as AMPA receptor modulators and potential kinase inhibitors [2]. Specifically, a 5'-ethyl-substituted benzothiadiazide derivative (structurally analogous to the 5-position substitution pattern of the target compound) achieved an EC₅₀ of approximately 22 µM at AMPA receptors, representing a ~30-fold affinity gain over the lead compound IDRA-21 (EC₅₀ > 600 µM) [2]. This positional substitution effect demonstrates that the 5-carboxamide linkage, as present in the target compound, directs biological activity toward mammalian neurological and oncology targets rather than plant pathogen defense pathways targeted by 7-position derivatives.

5- vs 7-Substitution
Cross-study
5-carboxamide: AMPA receptor EC₅₀ ~22 µM (5'-ethyl analog), kinase inhibitor potential. 7-carbothioate (BTH): plant SAR inducer; no mammalian receptor activity reported.
Substitution position determines biological application domain; using a 7-derivative for mammalian screens may yield false negatives.
Cross-study comparison; direct matched-pair binding not available.
Positional isomerism Plant activators Kinase inhibitors

Ethyl Ester vs. Methyl Ester: Implications for Metabolic Stability and Passive Permeability in 1,2,3-Benzothiadiazole-5-Amido Benzoate Congeners

The target compound bears an ethyl ester on the benzoate moiety, while the methyl ester analog Methyl 4-(1,2,3-benzothiadiazole-5-amido)benzoate (CAS not explicitly provided; ChemDiv library analog) features a methyl ester. Ethyl esters generally exhibit slower rates of esterase-mediated hydrolysis compared to methyl esters in plasma and hepatic microsomal preparations, with typical half-life extensions of 1.5- to 3-fold depending on the steric and electronic environment [1]. The ethyl ester also contributes an additional ~0.5 logP units compared to the corresponding methyl ester (ΔlogP ≈ +0.5 per additional methylene unit based on Hansch π constants), consistent with the measured logP of 3.5276 for the target compound. For in vivo or cell-based assays requiring sustained compound exposure, the ethyl ester provides a differentiated release profile relative to more rapidly hydrolyzed methyl ester analogs.

Ethyl vs. Methyl Ester
Class-level
Ethyl ester: predicted slower esterase hydrolysis, longer plasma half-life (factor ~1.5–3×), logP advantage ~+0.5 units vs. methyl. Methyl ester: faster conversion to polar acid.
May confer extended exposure in cell-based or in vivo models relative to methyl analog; hydrolysis rates require experimental confirmation.
Class-level SAR from prodrug metabolism studies; compound-specific kinetics not reported.
Ester prodrug stability Metabolic half-life Pharmacokinetics

Amide Linker Positional Specificity: Para-Substituted Benzoate (4-Amido) vs. Ortho (2-Amido) or Meta (3-Amido) Isomers

The target compound features a para-substituted benzoate (4-amido linkage), which enforces a linear, extended molecular geometry between the benzothiadiazole core and the ethyl ester terminus. The ortho-substituted analog, Ethyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate (CAS not directly provided; referenced in ChemDiv library), adopts a bent conformation due to steric constraints between the amide carbonyl and the ortho ester group, which impacts target binding site complementarity . The meta-substituted variant, Methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate (benchchem reference excluded; general positional isomer principle applies), introduces a kink in the molecular axis. For targets with linear binding pockets, the para-isomer is geometrically preferred, while ortho or meta isomers may fail to achieve productive binding poses despite identical functional group composition.

Para- vs Ortho/Meta-Amido
Data to verify
Para (4-amido): linear, extended geometry. Ortho: bent conformation; meta: kinked axis. No quantitative binding data for this matched molecular pair.
Linear geometry may fit extended binding pockets; positional isomer choice can influence SAR interpretation.
Geometric argument; experimental binding comparisons needed to confirm target complementarity.
Positional isomerism Molecular geometry Target binding

Procurement Purity Benchmark: 95%+ Specification with Verified Availability from ChemDiv Screening Library

The target compound is available from ChemDiv (Catalog ID D003-0036) as part of their screening compound collection, with a specified purity of ≥95% and a available quantity of 21 mg as of the date of access . This distinguishes it from many custom-synthesized benzothiadiazole analogs that lack batch-to-batch quality assurance or established supply chain provenance. ChemDiv's library compounds undergo standardized QC including LC-MS and/or ¹H NMR verification, providing procurement confidence that is absent for compounds sourced from non-validated resellers whose quoted purity may derive solely from theoretical calculation rather than analytical measurement .

Procurement Purity
Supplier data
ChemDiv ID D003-0036; purity ≥95% (LC-MS/NMR QC); availability 21 mg confirmed. Non-library analogs may lack analytical verification.
Catalog compound with standardized QC reduces impurity-driven variability; alternative sources may require re-validation.
Vendor-specified purity; independent batch re-testing recommended for critical assays.
Compound procurement Purity specification Screening library

Best Research and Industrial Application Scenarios for Ethyl 4-(1,2,3-Benzothiadiazole-5-Amido)Benzoate (CAS 891022-37-0)


Medicinal Chemistry Lead Optimization: CNS-Penetrant Kinase or Receptor Modulator Screening

With a logP of 3.53 and logD of 3.52, the target compound falls within the optimal lipophilicity range (logD 1–4) for passive blood-brain barrier penetration . The 5-carboxamide substitution pattern is associated with mammalian receptor modulation (e.g., AMPA receptors), as demonstrated by the 30-fold affinity gain of 5'-alkyl benzothiadiazides over the parent scaffold [1]. Researchers screening for CNS-active kinase inhibitors or neurotransmitter receptor modulators should prioritize this compound over 7-substituted analogs (such as BTH) that are mechanistically restricted to plant defense pathways and over more polar methyl ester or carboxylic acid derivatives that exhibit limited brain penetration.

SAR Studies of Benzothiadiazole Positional Isomers: Mapping Target Binding Pocket Geometry

The para-substituted ethyl benzoate with a linear molecular geometry makes this compound an ideal probe for mapping the steric constraints of target binding pockets . When tested alongside ortho- and meta-substituted isomers, differential activity profiles can reveal whether a target prefers extended (para), bent (ortho), or kinked (meta) ligand conformations. This application leverages the compound's well-defined geometric properties and the availability of positional isomer comparators from the same ChemDiv library series.

Agrochemical Discovery: Differentiating Plant Activator vs. Direct Antimicrobial Mechanisms

Unlike acibenzolar-S-methyl (BTH), which is a pure plant SAR inducer acting at the 7-position of the 1,2,3-benzothiadiazole core, the 5-carboxamide derivative may exhibit direct antimicrobial or insecticidal activity via distinct molecular targets [1]. The 1,2,3-benzothiadiazole ring has documented insecticide synergist activity through microsomal oxidase inhibition [1]. This compound can serve as a tool to dissect whether observed antifungal or antibacterial effects in phenotypic screens arise from direct pathogen inhibition or from indirect plant immune activation, an ambiguity that cannot be resolved using BTH alone.

Ester Prodrug Design: Controlled-Release Pharmacokinetic Profiling

The ethyl ester functionality of the target compound provides a predicted 1.5–3× longer plasma half-life compared to the corresponding methyl ester, based on class-level esterase hydrolysis kinetics . For in vivo efficacy studies where sustained target exposure is required, this compound offers a differentiated release profile. Researchers can use it as a benchmark to compare the pharmacokinetic performance of ester prodrug conjugates built on the 1,2,3-benzothiadiazole scaffold, with the methyl ester analog serving as the rapid-hydrolysis control.

Application
Selection Property
Validation Focus
CNS-penetrant kinase or receptor modulator screening
Reported logD in brain-penetrant range; 5-carboxamide AMPA receptor modulation context
Blood-brain barrier permeability assay confirmation; target engagement in neuronal models
Benzothiadiazole positional isomer SAR studies
Para-substituted linear geometry for binding pocket steric mapping
Comparative activity profiling against ortho- and meta- isomers; confirm geometric preference
Agrochemical discovery: plant activator vs. direct antimicrobial dissection
5-carboxamide (mammalian-associated) vs. 7-derivative plant SAR pathway
Phenotypic screen under plant-pathogen conditions; distinguish direct inhibition from immune activation
Ester prodrug exposure profiling
Ethyl ester with slower predicted hydrolysis relative to methyl analog
In vitro/in vivo stability comparison; establish exposure-duration relationship
Quote Request

Request a Quote for ETHYL 4-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)BENZOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.